molecular formula C15H24INO2 B6283874 tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate CAS No. 2020069-99-0

tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No. B6283874
CAS RN: 2020069-99-0
M. Wt: 377.3
InChI Key:
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Description

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate, also known as TIPC, is a chemical compound that has been used in scientific research for various applications. TIPC is a piperidine-based compound that has been synthesized using a specific method.

Mechanism of Action

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate works by inhibiting the activity of certain enzymes and receptors in the body. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been shown to bind to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the body. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has also been shown to bind to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate depend on the specific application and concentration used. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has also been shown to increase dopamine levels in the brain, which can have various effects on mood, motivation, and reward. However, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can also have negative effects on the body, such as toxicity and neurotoxicity.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has several advantages for lab experiments, such as its ability to selectively inhibit the activity of certain enzymes and receptors. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate also has several limitations, such as its potential toxicity and neurotoxicity. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate can also have off-target effects on other enzymes and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate research, such as studying its effects on other enzymes and receptors in the body. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate could also be used in drug discovery to identify compounds that selectively target certain enzymes and receptors. Additionally, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate could be modified to improve its specificity and reduce its toxicity. Overall, tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has several potential applications in scientific research, but further studies are needed to fully understand its mechanism of action and potential benefits and limitations.

Synthesis Methods

The synthesis of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves a multistep process that includes the reaction of 3-iodobicyclo[1.1.1]pentane with tert-butyl 4-piperidone-1-carboxylate in the presence of a strong base. The reaction results in the formation of tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate, which can be purified using various methods such as column chromatography.

Scientific Research Applications

Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been used in scientific research for various applications such as studying the mechanism of action of certain enzymes and receptors. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a critical role in the nervous system. tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has also been used to study the effects of certain drugs on the dopamine transporter, which is a protein that regulates dopamine levels in the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with 3-iodobicyclo[1.1.1]pentane in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl piperidine-1-carboxylate", "3-iodobicyclo[1.1.1]pentane", "catalyst" ], "Reaction": [ "Add tert-butyl piperidine-1-carboxylate to a reaction flask", "Add 3-iodobicyclo[1.1.1]pentane to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2020069-99-0

Product Name

tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Molecular Formula

C15H24INO2

Molecular Weight

377.3

Purity

95

Origin of Product

United States

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